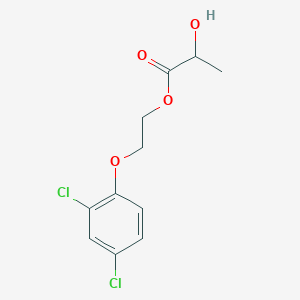

2-(2,4-Dichlorophenoxy)ethyl lactate

Description

Structure

3D Structure

Properties

CAS No. |

110534-41-3 |

|---|---|

Molecular Formula |

C11H12Cl2O4 |

Molecular Weight |

279.11 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)ethyl 2-hydroxypropanoate |

InChI |

InChI=1S/C11H12Cl2O4/c1-7(14)11(15)17-5-4-16-10-3-2-8(12)6-9(10)13/h2-3,6-7,14H,4-5H2,1H3 |

InChI Key |

XAFHQVZKKITJGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCCOC1=C(C=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Investigations

Synthetic Pathways for 2-(2,4-Dichlorophenoxy)ethyl Lactate (B86563)

The primary route for synthesizing 2-(2,4-Dichlorophenoxy)ethyl lactate is through the esterification of its constituent precursors. This method involves the formation of an ester bond, linking an acid and an alcohol.

The synthesis of this compound is achieved via the esterification of 2,4-Dichlorophenoxyacetic acid with ethyl lactate. In this reaction, the carboxylic acid group (-COOH) of 2,4-Dichlorophenoxyacetic acid reacts with the hydroxyl group (-OH) of ethyl lactate. This process typically requires a catalyst to proceed at a reasonable rate and results in the formation of the ester, this compound, and a molecule of water as a byproduct.

The general chemical equation for this reaction is:

C₈H₆Cl₂O₃ (2,4-Dichlorophenoxyacetic acid) + C₅H₁₀O₃ (Ethyl lactate) → C₁₁H₁₂Cl₂O₄ (this compound) + H₂O

This synthesis is a specific example of the broader class of reactions used to produce various esters of 2,4-Dichlorophenoxyacetic acid, which are of significant interest in organic synthesis. rsc.orggoogle.com

Optimizing the synthesis of 2,4-D esters is crucial for industrial applications to maximize product yield and purity while minimizing costs and environmental impact. Research into the synthesis of related 2,4-D esters has identified several key parameters for optimization. google.comgoogle.com

Catalysts : The choice of catalyst is critical. Various catalysts, including thiodiphenylamine, dimethylaminopyridine, and phase-transfer catalysts like tetrabutylammonium (B224687) bromide, have been employed to enhance reaction rates and yields. google.comgoogle.com Solventless methods using inorganic solid supports such as silica, clays, and zeolites have also been reported to act as effective catalysts under mild conditions. rsc.org

Reaction Conditions : Temperature and reaction time are significant factors. For instance, processes may involve heating the reaction mixture to temperatures between 80-85°C. google.com The removal of water as it is formed can drive the equilibrium towards the product side, thereby increasing the conversion rate. google.com

Solvent : While traditional esterification is often carried out in an organic solvent, solvent-free, or "green chemistry," approaches have been developed. rsc.orggoogle.com These methods can lead to higher yields, simpler work-up procedures, and reduced environmental pollution. rsc.org

Energy Input : Microwave-assisted synthesis has been shown to dramatically enhance the conversion rate of 2,4-D esterification, offering a rapid and efficient alternative to conventional heating. rsc.org

Through careful optimization of these factors, yields for the production of 2,4-D esters can be significantly improved, with some reported processes achieving yields of over 97%. google.com

Table 1: Examples of Optimized Reaction Parameters for 2,4-D Ester Synthesis

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenol (B122985), Methyl Chloroacetate | Tetrabutylammonium Bromide, Anhydrous Sodium Carbonate | Heating to 80-85°C, Solvent-free | >97% | google.com |

| Phenoxyacetic Acid, Alcoholic Solvent | Thiodiphenylamine, Dimethylamino pyridine | Chlorination followed by esterification | >95% | google.com |

| 2,4-Dichlorophenoxyacetic acid | Micro-particulate inorganic materials (e.g., silica) | Microwave-assisted, Solventless | High | rsc.org |

Spectroscopic Characterization Techniques for Structural Confirmation

Following synthesis, the precise structure of this compound must be confirmed. Spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide crucial data.

¹H NMR : The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the aromatic protons on the dichlorophenoxy ring, the protons of the ethyl group, the methine proton adjacent to the hydroxyl group on the lactate moiety, and the methylene (B1212753) protons of the ethoxy group. The chemical shifts, integration values, and splitting patterns of these signals would confirm the connectivity of the atoms. For example, the aromatic protons would appear in the downfield region, while the aliphatic protons of the ethyl and lactate groups would be found in the upfield region. chemicalbook.comchemicalbook.com

¹³C NMR : The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. spectrabase.com This would include distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring (with those bonded to chlorine showing different shifts), and the various aliphatic carbons of the ethyl and lactate portions of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

A strong absorption band around 1735-1750 cm⁻¹, characteristic of the C=O (carbonyl) stretching of the ester group.

A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl group on the lactate moiety.

Absorptions in the 1000-1300 cm⁻¹ range, indicative of C-O stretching vibrations of the ester and ether linkages.

Peaks corresponding to C-H stretching of the aromatic ring and aliphatic chains.

Absorptions in the fingerprint region that are characteristic of the dichlorinated benzene (B151609) ring. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₁H₁₂Cl₂O₄), the monoisotopic mass is 278.01126 Da. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 279.01854 | 152.9 |

| [M+Na]⁺ | 301.00048 | 161.8 |

| [M-H]⁻ | 277.00398 | 155.1 |

| [M+NH₄]⁺ | 296.04508 | 170.0 |

| [M+K]⁺ | 316.97442 | 157.7 |

Data sourced from PubChem. uni.lu

Environmental Behavior and Transport Dynamics

Hydrolytic Transformation in Aquatic and Soil Systems

The hydrolysis of 2-(2,4-Dichlorophenoxy)ethyl lactate (B86563) is a critical pathway for its transformation in the environment, leading to the formation of the herbicidally active 2,4-Dichlorophenoxyacetic acid (2,4-D acid) and ethyl lactate. This process can occur in both water bodies and soil, and its rate is significantly influenced by environmental conditions.

The hydrolysis of 2,4-D esters is highly dependent on the pH of the surrounding medium. juniperpublishers.cominvasive.org Generally, the rate of hydrolysis is slow in acidic conditions and increases significantly in neutral to alkaline environments. invasive.orgresearchgate.net For instance, studies on the closely related 2,4-D ethylhexyl ester show a half-life of 48 days at a pH of 7, which decreases to 2.2 days at a pH of 9. fao.org This base-catalyzed hydrolysis is a key factor in the breakdown of the ester linkage. apvma.gov.au

In natural water bodies, the hydrolysis of 2,4-D esters can be quite rapid. For example, the hydrolysis half-life of 2,4-D ethylhexyl ester in a natural river water was found to be 6.2 hours, a rate considerably faster than in sterile buffered systems, suggesting that microbial activity may also contribute to the breakdown process. apvma.gov.au In soil environments, the hydrolysis of various 2,4-D esters is also rapid, with reports indicating that over 72% of the ester is hydrolyzed within 72 hours under non-sterile conditions. fao.org The rate of ester hydrolysis in soil has been observed to decrease with lower soil moisture content. juniperpublishers.com

| 2,4-D Ester | pH | Half-life | Reference |

|---|---|---|---|

| 2,4-D Ethylhexyl Ester | 7 | 48 days | fao.org |

| 2,4-D Ethylhexyl Ester | 9 | 2.2 days | fao.org |

| 2,4-D Ethylhexyl Ester (in natural river water) | Not Specified | 6.2 hours | apvma.gov.au |

The primary and most significant product of the hydrolysis of 2-(2,4-Dichlorophenoxy)ethyl lactate is 2,4-Dichlorophenoxyacetic acid (2,4-D acid). juniperpublishers.comksu.edu This transformation is a de-esterification process that cleaves the ester bond, releasing the parent acid, which is the active herbicidal compound, and the corresponding alcohol, in this case, ethyl lactate.

In a study of the hydrolysis of 2,4-D ethylhexyl ester (2,4-D EHE) in aqueous solutions, 2,4-D acid was the major degradation product. apvma.gov.au At pH 7, after 30 days, 2,4-D acid accounted for 28.2% of the initial applied radioactivity, while at pH 9, it represented 81.4% after 144 hours. apvma.gov.au This indicates a near-stoichiometric conversion of the ester to the acid under alkaline conditions. In natural river water, the conversion was even more rapid, with 2,4-D acid accounting for 93.8% of the applied radioactivity after 24 hours. apvma.gov.au

Photolytic Degradation Pathways

Photolysis, or the degradation of a chemical by light, is another potential environmental fate pathway for this compound. This process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. However, 2,4-D esters absorb a very low quantity of the UV energy present in sunlight that reaches the Earth's surface. researchgate.net Therefore, direct photolysis is generally considered a slow degradation process for these compounds in the environment. fao.org

Indirect photolysis, on the other hand, can be a more significant pathway. This involves the interaction of the ester with transient reactive species, such as hydroxyl radicals, which are produced in sunlit waters and in the atmosphere. cdc.gov These reactive species can initiate the degradation of the 2,4-D ester. In soil, naturally occurring substances can act as photosensitizers, potentially accelerating the photolytic degradation of herbicides. researchgate.net

The rate of photolytic degradation is directly related to the intensity and wavelength of solar radiation. Studies on the photolysis of 2,4-D ethyl ester on various soil surfaces under both UV light (254 nm) and sunlight showed that degradation was significantly faster under direct UV irradiation compared to sunlight. researchgate.net For example, the half-life of 2,4-D ethyl ester on a glass surface under UV light was approximately 24 minutes, while on soil surfaces under sunlight, the half-life ranged from 3 to 12 days. researchgate.net The slower degradation in sunlight is due to the lower intensity of UV radiation at the Earth's surface. The presence of organic matter in soil can have a quenching effect, slowing down the rate of photolysis. researchgate.net

| Surface | Light Source | Half-life | Reference |

|---|---|---|---|

| Glass | UV light (254 nm) | 23.60 ± 4.31 minutes | researchgate.net |

| Alluvial Soil | Sunlight | 6.07 ± 0.35 days | researchgate.net |

| Black Soil | Sunlight | 3.04 ± 0.32 days | researchgate.net |

| Red Soil | Sunlight | 12.37 ± 2.63 days | researchgate.net |

The major photoproducts identified from the irradiation of 2,4-D ethyl ester on soil surfaces include 2,4-dichlorophenoxyacetic acid, 2,4-dichlorophenol (B122985), and other chlorinated and dechlorinated derivatives. researchgate.net

Volatilization Processes and Atmospheric Dispersion

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state and enters the atmosphere. For 2,4-D esters, volatility is a significant factor in their environmental transport and potential for off-target movement.

The volatility of 2,4-D esters is inversely related to the chain length of the alcohol moiety; short-chain esters are generally more volatile than long-chain esters. For example, esters such as methyl, ethyl, isopropyl, and butyl are considered highly volatile. acs.org As this compound is an ester of a relatively short-chain alcohol, it is expected to have a higher volatility compared to long-chain esters like the 2-ethylhexyl ester. However, even the so-called "low volatile" long-chain esters have a higher vapor pressure than the amine salt forms of 2,4-D. bayer.uspurdue.edu

Once in the atmosphere, 2,4-D and its volatile esters can be transported over distances before being redeposited on land or water. The atmospheric fate is largely determined by reactions with photochemically produced hydroxyl radicals. cdc.gov The estimated atmospheric half-life for vapor-phase 2,4-D is about 19 hours. cdc.gov This indicates that once volatilized, these compounds can be degraded in the atmosphere. The extent of volatilization and subsequent atmospheric dispersion is influenced by environmental factors such as temperature, wind speed, and the surface from which the compound is volatilizing. bayer.us

Determination of Volatility and Air-Water Partitioning Behavior

The volatility of phenoxy herbicides is significantly influenced by their chemical form. fao.org Ester formulations of 2,4-D, particularly those derived from low molecular weight alcohols, are known to be more volatile than the parent acid or its salt forms. juniperpublishers.com While specific data for this compound is not available, as an ester, it is expected to have a higher vapor pressure than 2,4-D acid.

In contrast, the 2,4-D acid has a very low vapor pressure (1.4x10⁻⁷ mmHg) and a low Henry's Law Constant, indicating it is essentially non-volatile from water and moist soil surfaces. juniperpublishers.comnih.gov Consequently, after the anticipated rapid hydrolysis of the this compound ester to 2,4-D acid in soil or water, the potential for volatilization is significantly reduced. juniperpublishers.com The partitioning behavior will shift from that of a more volatile ester to a non-volatile acid.

Factors Influencing Volatile Emissions from Agricultural and Environmental Surfaces

Volatile emissions of 2,4-D formulations are primarily associated with spray drift during application. juniperpublishers.com Several environmental and application-specific factors influence these emissions:

Formulation: High-volatility ester formulations are more prone to vapor drift than low-volatility esters or amine salts. juniperpublishers.com The specific volatility of this compound would determine its inherent risk of vapor drift.

Temperature: The potential for volatilization increases with rising temperatures. invasive.org Applications during hot weather can lead to greater vapor movement.

Soil Properties: Emissions can increase with higher soil moisture and decrease with higher clay and organic matter content. invasive.org

Proper application techniques are critical to minimize drift, especially when using ester formulations near sensitive crops. juniperpublishers.com

Atmospheric Degradation Mechanisms and Half-Life in the Vapor Phase

Once in the atmosphere, any volatilized this compound or its subsequent degradation product, 2,4-D acid, is subject to degradation. The primary atmospheric degradation mechanism for vapor-phase 2,4-D is the reaction with photochemically produced hydroxyl radicals. cdc.gov This photo-oxidation process is relatively rapid, with an estimated atmospheric half-life of about one day, or more specifically, 19 hours. juniperpublishers.comcdc.gov Particulate-phase 2,4-D can be removed from the atmosphere through wet and dry deposition. cdc.gov

Soil Adsorption, Desorption, and Mobility

The behavior of this compound in soil is dominated by its rapid conversion to 2,4-D acid. Various 2,4-D esters are known to hydrolyze very quickly in soil, with over 72% being converted within 72 hours under non-sterile conditions. fao.org This rapid transformation means that the subsequent adsorption, desorption, and mobility in the soil profile are governed by the properties of the 2,4-D anion. wikipedia.org

Sorption Kinetics and Isotherms in Diverse Soil Matrices (e.g., clay, loam, sand)

The sorption of 2,4-D acid to soil particles is a dynamic process. Kinetic studies show that sorption involves both fast and slow phases, which can be effectively described by a pseudo-second-order kinetic model. nih.govacs.org The initial fast phase is attributed to partitioning into soil organic matter and sorption onto mineral surfaces, while the slower phase may involve gradual diffusion into soil micropores. nih.gov Sorption equilibrium is typically reached within a few hours. scialert.net

Sorption isotherms, which describe the equilibrium distribution of a substance between the soil and water phases, have been characterized by both the Langmuir and Freundlich models. nih.govmdpi.com The Freundlich model, which assumes a heterogeneous surface, is often a good fit for 2,4-D sorption data in various soils. nih.govnih.govmdpi.com The Freundlich sorption coefficient (Kf) indicates the sorption capacity.

Table 1: Freundlich Sorption Coefficients (Kf) for 2,4-D Acid in Various Soil Types

| Soil Type | Kf Value | Reference |

|---|---|---|

| Volcanic Ash-Derived Soils (VADS) | 1.1 - 24.1 µg1−1/n mL1/ng−1 | mdpi.com |

| Urban Soils (Loam, Sandy Loam, etc.) | 0.65 - 4.68 L kg–1 (as Kd) | nih.gov |

| Agricultural Soils | 0.66 - 7.89 L kg–1 (as Kd) | acs.org |

Impact of Soil Organic Matter and Clay Content on Adsorption Characteristics

The extent of 2,4-D acid adsorption in soil is controlled by several key physicochemical properties of the soil matrix.

Soil Organic Matter (SOM): SOM is a primary factor influencing 2,4-D sorption. fao.orgscialert.net Generally, soils with higher organic matter content exhibit stronger adsorption. nih.govresearchgate.net The quality of the organic matter is also crucial; studies have shown that 2,4-D sorption is positively correlated with the aromaticity of the SOM. tandfonline.com

Clay Content and Type: An increase in clay content typically leads to greater sorption of 2,4-D. nih.gov

Soil pH: As a weak acid with a pKa of approximately 2.8, the ionization of 2,4-D is highly pH-dependent. nih.gov In most agricultural soils (pH > 5), it exists predominantly in its anionic form. Adsorption is significantly higher in acidic soils where more of the compound is in its non-ionic form, which has a lower water solubility and higher affinity for soil surfaces. scialert.netresearchgate.net

Metal Oxides: Aluminum and iron oxides also contribute to the sorption of 2,4-D in soils. nih.gov

Table 2: Factors Influencing the Adsorption of 2,4-D Acid in Soil

| Factor | Impact on Adsorption | Reference |

|---|---|---|

| Increasing Soil Organic Matter | Increases Adsorption | fao.orgscialert.net |

| Increasing Clay Content | Increases Adsorption | nih.gov |

| Increasing Soil pH (more alkaline) | Decreases Adsorption | scialert.netresearchgate.net |

| Presence of Al/Fe Oxides | Increases Adsorption | nih.gov |

Leaching Potential through Soil Profiles and Transport to Groundwater

The leaching potential of a pesticide describes its likelihood to move through the soil profile and into groundwater. Due to its relatively low soil adsorption and water-soluble nature (especially in its anionic form at neutral pH), 2,4-D acid is generally considered to have intermediate to high mobility in soil. wikipedia.orgnih.gov This suggests a potential risk of leaching. nih.gov

However, the actual transport to groundwater is often limited by its rapid microbial degradation in soil. wikipedia.orgcdc.gov The half-life of 2,4-D in aerobic soils is short, typically ranging from a few days to a few weeks, with a reported value of 6.2 days in aerobic mineral soils. wikipedia.orgcdc.gov This rapid breakdown often prevents significant amounts of the compound from moving deep into the soil profile. fao.org Leaching is of greater concern in soils with low organic matter and coarse texture (e.g., sands) where adsorption is minimal and water percolation is rapid. cdc.gov In cold or dry conditions, where microbial degradation is slower, the persistence and thus the potential for leaching can increase. invasive.orgwho.int

Persistence and Dissipation Rates in Environmental Compartments

The environmental persistence of this compound is primarily dictated by its transformation into 2,4-Dichlorophenoxyacetic acid (2,4-D acid). As an ester of 2,4-D, it undergoes rapid hydrolysis in most environmental settings, particularly in moist soils and alkaline waters. epa.gov Consequently, the environmental behavior and transport dynamics of this compound are intrinsically linked to the persistence and dissipation of its resulting acid form.

Determination of Environmental Half-Life in Aerobic and Anaerobic Conditions

Upon release into the environment, this compound is converted to the 2,4-D acid. The persistence of this acid is then influenced by the presence or absence of oxygen.

Under aerobic conditions , which are typical in the upper layers of soil and well-aerated water, the degradation of 2,4-D acid is primarily a microbial process. juniperpublishers.com The half-life of 2,4-D in aerobic mineral soils is generally short, with an average of about 10 days. juniperpublishers.cominvasive.org However, this can vary significantly based on environmental factors. One study reported a biodegradation half-life of 6.2 days in an aerobic mineral soil. cdc.gov In aerobic aquatic environments, the metabolism half-life of 2,4-D is reported to be around 15 days. cdc.gov

Conversely, under anaerobic conditions , such as in waterlogged soils, deeper sediments, and groundwater with limited oxygen, the degradation of 2,4-D is considerably slower. juniperpublishers.com The half-life of 2,4-D in anaerobic aquatic systems has been reported to be significantly longer, ranging from 41 to 333 days. cdc.gov One study determined a first-order degradation half-life of 312 to 333 days in an anaerobic sediment/water system. epa.gov Another study estimated the half-life in anaerobic aquatic environments to be around 41 days. epa.gov The major degradation product identified in anaerobic aquatic metabolism is 2,4-dichlorophenol (2,4-DCP). epa.gov

Table 1: Environmental Half-Life of 2,4-D Acid (the primary degradation product of this compound)

| Condition | Environmental Compartment | Half-Life (t½) | References |

| Aerobic | Mineral Soil | ~10 days (average) | juniperpublishers.cominvasive.org |

| Aerobic | Mineral Soil | 6.2 days | cdc.gov |

| Aerobic | Aquatic Environment | ~15 days | cdc.gov |

| Anaerobic | Aquatic Environment | 41 - 333 days | cdc.gov |

| Anaerobic | Sediment/Water System | 312 - 333 days | epa.gov |

| Anaerobic | Aquatic Environment | ~41 days | epa.gov |

Influence of Temperature, Moisture, and Soil Structure on Persistence

The persistence of this compound, through its degradation to 2,4-D acid, is significantly influenced by a combination of environmental factors.

Temperature: Higher temperatures generally accelerate the rate of both the initial hydrolysis of the ester and the subsequent microbial degradation of the 2,4-D acid. nih.govnih.gov Studies have shown a direct correlation between increasing temperature and a shorter half-life for 2,4-D. For instance, one study demonstrated that increasing the reaction temperature from 10 to 50 degrees Celsius reduced the half-life for 2,4-D degradation by more than 70-fold. nih.gov Another study that evaluated the dissipation of 2,4-D at temperatures of 5, 10, 20, and 40°C found that half-lives varied from 3 to 51 days, with temperature being a significant influencing factor. nih.gov Conversely, in cold and dry soils, the half-life of 2,4-D can be significantly longer. invasive.org

Moisture: Soil moisture content is a critical factor affecting the degradation of 2,4-D esters and the resulting acid. Adequate soil moisture is essential for the microbial activity that drives the degradation of 2,4-D. invasive.org The rate of ester hydrolysis also decreases with decreasing soil moisture. juniperpublishers.com In dry soil conditions, the persistence of 2,4-D is notably increased. invasive.org The interplay between temperature and moisture is crucial, with warm and moist conditions with high organic content leading to the most rapid degradation rates. invasive.org

Soil Structure: The structure and composition of the soil play a role in the persistence of 2,4-D. Soil properties such as organic matter content, clay content, and pH can affect the adsorption and bioavailability of the herbicide for microbial degradation. High organic matter and free iron in soils have been found to favor the adsorption of 2,4-D, which can sometimes decrease the rate of degradation by making the compound less available to microorganisms. juniperpublishers.com However, the relationship can be complex. Soils with a higher content of clay and organic matter may also support larger microbial populations, potentially enhancing degradation. The potential for 2,4-D to volatilize also increases with decreasing clay and organic matter content in the soil. invasive.org

Table 2: Factors Influencing the Persistence of 2,4-D Acid

| Factor | Influence on Persistence | Detailed Findings | References |

| Temperature | Higher temperatures decrease persistence. | A 70-fold reduction in half-life was observed when the temperature was increased from 10°C to 50°C. | nih.gov |

| Half-lives ranged from 3 to 51 days across a temperature range of 5°C to 40°C, in combination with other factors. | nih.gov | ||

| Moisture | Higher moisture levels generally decrease persistence. | Adequate soil moisture is crucial for the microbial populations that degrade 2,4-D. | invasive.org |

| The rate of hydrolysis of the ester form to the acid form is slower in drier soils. | juniperpublishers.com | ||

| Soil Structure | Complex influence. | High organic matter can increase adsorption, potentially slowing degradation, but also supports microbial life. | juniperpublishers.com |

| Decreased clay and organic matter can increase the potential for volatilization. | invasive.org |

Biodegradation and Microbial Metabolism

Microbial Degradation Pathways in Soil and Aquatic Environments

The biodegradation of 2,4-D, the primary metabolite of 2-(2,4-Dichlorophenoxy)ethyl lactate (B86563), is a rapid process in aerobic mineral soils, with a reported half-life of approximately 6.2 days. wikipedia.org This process is primarily driven by microbial communities that utilize the compound as a source of carbon and energy. scielo.br

Numerous microbial strains capable of degrading 2,4-D have been isolated from various environments, demonstrating the widespread capacity of microorganisms to metabolize this compound. These include both bacterial and fungal species.

Bacterial Strains: A significant number of bacterial genera have been identified as effective degraders of 2,4-D. nih.gov Notable examples include Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, and Ochrobactrum. nih.gov For instance, Cupriavidus necator JMP134 is a well-characterized strain that efficiently degrades 2,4-D. nih.govtandfonline.com Other identified bacteria include species of Bordetella, Bradyrhizobium, and Halomonas. frontiersin.org The isolation of these bacteria often comes from soils with a history of herbicide application, suggesting microbial adaptation to these compounds. frontiersin.orgresearchgate.net

Fungal Strains: Filamentous fungi also play a role in the degradation of 2,4-D. acs.org Species from genera such as Aspergillus, Penicillium, Trichoderma, Mortierella, and Umbelopsis have been shown to metabolize 2,4-D. nih.govacs.org Fungi employ a range of biochemical reactions, including oxidation, dehalogenation, and hydrolysis, to break down pesticide compounds. acs.org

Table 1: Examples of Microbial Strains Involved in 2,4-D Degradation

| Microbial Strain | Type | Environment of Isolation | Key Degradation Characteristics |

|---|---|---|---|

| Cupriavidus necator JMP134 | Bacterium | Unspecified soil | Hosts the well-studied pJP4 plasmid carrying tfd genes for 2,4-D degradation. tandfonline.com |

| Pseudomonas aeruginosa | Bacterium | Agricultural soil | Capable of utilizing 2,4-D as a sole carbon and energy source. frontiersin.orgresearchgate.net |

| Sphingomonas sp. | Bacterium | Herbicide-polluted soils | Known for its metabolic versatility in degrading aromatic compounds. nih.govfrontiersin.org |

| Achromobacter sp. | Bacterium | Herbicide-polluted soils | Capable of mineralizing both 2,4-D and MCPA. nih.gov |

| Aspergillus niger | Fungus | Not specified | Can hydroxylate the aromatic ring of 2,4-D. acs.org |

| Penicillium sp. | Fungus | Contaminated soil | Shows potential for bioremediation of 2,4-D. scielo.br |

| Trichoderma viride | Fungus | Not specified | Demonstrates the ability to degrade 2,4-D. acs.org |

The biotransformation of 2-(2,4-Dichlorophenoxy)ethyl lactate is initiated by the activity of carboxylesterases. These enzymes catalyze the hydrolysis of the ester linkage, releasing 2,4-D and ethyl lactate. dur.ac.ukresearchgate.net This initial step is crucial as it transforms the parent compound into metabolites that can enter well-established degradation pathways.

Following this initial hydrolysis, the degradation of 2,4-D proceeds through a series of enzymatic reactions. The most extensively studied pathway is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govmdpi.com This enzyme cleaves the ether bond of 2,4-D to form 2,4-Dichlorophenol (B122985) (2,4-DCP). mdpi.com Subsequently, a series of enzymes, including 2,4-DCP hydroxylase (tfdB), chlorocatechol 1,2-dioxygenase (tfdC), chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF), act sequentially to break down the aromatic ring and its substituents, ultimately funneling the products into the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Fungi employ a different set of enzymes, primarily extracellular oxidoreductases such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases, to carry out the initial transformation of chlorinated aromatic compounds like 2,4-D. acs.orgnih.gov Intracellular cytochrome P450-type enzymes also play a significant role in the fungal metabolism of these compounds. nih.gov

The genetic basis for 2,4-D degradation in many bacteria is located on mobile genetic elements, particularly plasmids. researchgate.net The canonical example is the IncP-1β plasmid pJP4, originally found in Cupriavidus necator JMP134. tandfonline.comucdavis.edu This plasmid carries the tfd gene cluster, which encodes the enzymes for the complete degradation of 2,4-D. mdpi.comucdavis.edu The presence of these genes on conjugative plasmids facilitates their horizontal transfer among different bacterial species, contributing to the widespread distribution of 2,4-D degradation capabilities in microbial communities. nih.gov Research has identified different classes of tfd gene clusters, suggesting a complex evolutionary history involving gene transfer and rearrangement. nih.govresearchgate.net

Formation and Fate of Primary and Secondary Biodegradation Metabolites

The microbial degradation of this compound is expected to produce a cascade of metabolites, beginning with the hydrolysis products and continuing through the breakdown of the aromatic ring.

As previously stated, the primary metabolites formed from the initial enzymatic action on this compound are 2,4-Dichlorophenoxyacetic acid (2,4-D) and ethyl lactate. The subsequent degradation of 2,4-D leads to the formation of 2,4-Dichlorophenol (2,4-DCP) as a major intermediate. nih.govmdpi.com The accumulation of 2,4-DCP can be transient, as it is further metabolized by specialized enzymes. oup.com Further down the pathway, metabolites such as 3,5-dichlorocatechol (B76880) are formed before the aromatic ring is cleaved. mdpi.comethz.ch

The intermediate metabolites of 2,4-D degradation are themselves subject to further microbial attack. 2,4-Dichlorophenol, for example, is hydroxylated to 3,5-dichlorocatechol by the enzyme 2,4-DCP hydroxylase. mdpi.com This catechol derivative then undergoes ring cleavage, a critical step in the mineralization of the compound. The resulting aliphatic compounds are further processed through a series of enzymatic steps, ultimately leading to intermediates of central metabolic pathways like the TCA cycle. nih.gov The complete degradation of these metabolites results in the formation of carbon dioxide, water, and chloride ions, thus removing the xenobiotic compound from the environment.

Influence of Environmental Factors on Microbial Degradation Rates

Soil organic carbon (SOC) plays a dual role in the biodegradation of 2,4-D. On one hand, higher organic matter content can increase the adsorption (sorption) of the compound to soil particles. acs.org This sorption reduces the bioavailability of the herbicide to microorganisms, thereby slowing down the degradation rate. researchgate.net Studies have shown an inverse correlation between the degradation rates of phenoxyalkanoic acid herbicides and their adsorption coefficients. researchgate.net In a comprehensive study of 114 agricultural soils, degradation rates of 2,4-D were found to decrease with increasing SOC due to this enhanced sorption. researchgate.net The research identified two distinct soil groups: those with less than 1% SOC exhibited, on average, 2.4 times smaller soil organic carbon sorption coefficients and 1.4 times shorter 2,4-D half-lives compared to soils with more than 1% SOC. researchgate.net

Nutrient availability is another critical factor. The degradation of organic pollutants like 2,4-D is a biological process that requires essential nutrients such as nitrogen and phosphorus for microbial growth and enzyme synthesis. In nutrient-poor environments, the rate of biodegradation can be severely limited. Research has demonstrated that amending soil with nutrients can enhance the degradation of 2,4-D. nih.gov In one study, the addition of nutrients to a B-horizon soil, which was naturally low in nutrients and microbial activity, facilitated the complete degradation of 2,4-D by inoculated bacteria, whereas no degradation occurred in the non-amended soil. nih.gov The application of organic fertilizers (compost) has also been shown to help soil regain microbial competence and enhance degradation by stimulating native microorganisms.

Table 1: Effect of Soil Organic Carbon (SOC) on 2,4-D Degradation Parameters

| SOC Content | Average Sorption Coefficient (Koc) | Average Half-life (t½) | Implication for Degradation Rate |

|---|---|---|---|

| < 1% | Lower | Shorter (Faster Degradation) | Higher bioavailability leads to quicker breakdown. researchgate.net |

| > 1% | Higher | Longer (Slower Degradation) | Increased sorption reduces bioavailability. researchgate.net |

The composition and metabolic activity of the soil microbial community are paramount in determining the rate and pathway of this compound and its primary metabolite, 2,4-D, degradation. The ability to degrade 2,4-D is not ubiquitous among all soil microorganisms; rather, it is a specialized metabolic capability found in specific populations of bacteria and fungi. nih.gov

Numerous bacterial strains capable of degrading 2,4-D have been isolated, with many belonging to the genera Pseudomonas, Cupriavidus, Sphingomonas, Achromobacter, and Bradyrhizobium. nih.govfrontiersin.org The application of 2,4-D can act as a selective pressure, leading to significant but often transient shifts in the structure of the soil microbial community. nih.govoup.comnih.gov During the active phase of biodegradation, there is typically a rapid increase in the population of specialized 2,4-D-degrading microorganisms. oup.comnih.gov This is often accompanied by an increase in the abundance of specific functional genes, such as the tfdA gene, which codes for an enzyme that catalyzes the initial step in the 2,4-D degradation pathway. oup.comnih.gov Once the herbicide has been significantly mineralized, the microbial community structure often returns to its initial state. oup.comnih.gov

The activity of these microbial communities is also crucial. For instance, in soils with a history of 2,4-D application, degrading populations are often stable and can increase immediately after a new application. researchgate.net In contrast, pristine environments or subsurface soil horizons may have very low numbers of competent degraders, resulting in significantly longer lag phases or a complete lack of degradation. nih.gov In a study comparing different soil horizons, the indigenous bacteria in the deeper, nutrient-poor B horizon were unable to degrade 2,4-D, while the A horizon community could. nih.gov However, the introduction of 2,4-D-degrading bacteria (bioaugmentation) to the B horizon resulted in complete degradation, highlighting that the presence of specific microbial populations is essential. nih.gov The succession of the bacterial community during degradation has also been observed, with genera like Bordetella and Sphingomonas becoming dominant in certain conditions. frontiersin.org Filamentous fungi are also known to contribute to the degradation of toxic compounds like 2,4-D. acs.org

Table 2: Microbial Genera Associated with 2,4-D Degradation

| Microbial Genus | Phylum/Class | Key Characteristics | Reference |

|---|---|---|---|

| Cupriavidus | Betaproteobacteria | Often contains the tfd gene cluster for 2,4-D degradation. nih.gov | nih.gov |

| Pseudomonas | Gammaproteobacteria | Frequently isolated from contaminated soils; diverse metabolic capabilities. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Sphingomonas | Alphaproteobacteria | Known for degrading a wide range of aromatic compounds. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Bradyrhizobium | Alphaproteobacteria | Includes species capable of utilizing 2,4-D as a carbon and energy source. frontiersin.org | frontiersin.org |

| Achromobacter | Betaproteobacteria | Capable of mineralizing 2,4-D. nih.gov | nih.gov |

| Bordetella | Betaproteobacteria | Identified as a key degrader in community succession studies. frontiersin.org | frontiersin.org |

| Mortierella | Fungi (Mortierellomycota) | Fungal species involved in the biodegradation process. nih.gov | nih.gov |

| Umbelopsis | Fungi (Mucoromycota) | Fungal species associated with 2,4-D biodegradation. nih.gov | nih.gov |

Phytomolecular and Physiological Mode of Action

Auxin Mimicry and Receptor Interactions in Susceptible Plants

2-(2,4-Dichlorophenoxy)ethyl lactate (B86563), through its conversion to 2,4-D, functions as a mimic of the natural plant hormone indole-3-acetic acid (IAA). In susceptible dicotyledonous plants, 2,4-D binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its related AUXIN SIGNALING F-BOX (AFB) proteins. This binding initiates a cascade of molecular events that lead to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which at the high concentrations delivered by an herbicide application, leads to uncontrolled and disorganized growth.

The interaction of 2,4-D with auxin receptors is a critical step in its herbicidal action. The sustained activation of these receptors by the synthetic auxin, which is more resistant to degradation within the plant than natural IAA, leads to a persistent and overwhelming hormonal signal.

Table 1: Key Molecular Interactions in Auxin Mimicry

| Component | Role in Susceptible Plants | Reference |

|---|---|---|

| 2,4-D (active form) | Mimics natural auxin (IAA) | |

| TIR1/AFB Receptors | Binds to 2,4-D, initiating signal cascade | |

| Aux/IAA Repressors | Degraded upon receptor activation | |

| Auxin-Responsive Genes | Upregulated, leading to uncontrolled growth |

Cellular and Subcellular Responses in Dicotyledonous Plants

The overstimulation of auxin signaling pathways by 2,4-D results in a variety of detrimental cellular and subcellular responses in susceptible dicotyledonous plants.

Aberrant Cell Division and Elongation Responses

One of the most prominent effects of 2,4-D is the induction of uncontrolled cell division and elongation. This leads to abnormal growth patterns, such as leaf and stem twisting (epinasty), and the development of undifferentiated cell masses (callus tissue). The compound alters the plasticity of cell walls and stimulates the biosynthesis of proteins and ethylene, all of which contribute to this unregulated growth. While low concentrations of auxins normally regulate cell expansion, the high dose of 2,4-D delivered by an herbicide application removes this control, leading to cellular disorganization and ultimately, cell death.

Disruption of Vascular Tissue Development and Function

The vascular tissues, particularly the phloem and xylem, are severely affected by the action of 2,4-D. The uncontrolled cell division and expansion lead to the crushing and blockage of these vital transport systems. This disruption inhibits the movement of water, nutrients, and sugars throughout the plant, effectively starving the meristematic regions and other growing points. The damage to vascular tissues is a primary contributor to the eventual death of the plant.

Translocation and Distribution within Plant Tissues

The effectiveness of 2-(2,4-Dichlorophenoxy)ethyl lactate as a systemic herbicide is dependent on its absorption and subsequent translocation throughout the target plant.

Absorption through Foliage and Roots

The ester formulation of this compound facilitates its penetration through the waxy cuticle of plant leaves. It can also be absorbed through the root system if present in the soil. The efficiency of foliar uptake is a key characteristic of this formulation, allowing for rapid entry into the plant's vascular system.

Phloem-Mediated Transport to Meristematic Regions

Once absorbed and converted to the active 2,4-D acid, the compound is transported throughout the plant via the phloem. The phloem is the vascular tissue responsible for transporting sugars from the leaves to areas of active growth, such as the meristems in the shoots and roots. This systemic movement ensures that the herbicide reaches these critical growing points, where it exerts its disruptive effects on cell division and elongation, leading to the death of the plant.

Table 2: Translocation Characteristics of 2,4-D in Susceptible Plants

| Process | Description | Reference |

|---|---|---|

| Absorption | Primarily through foliage (as an ester), also through roots. | |

| Transport Pathway | Systemic movement via the phloem. | |

| Destination Tissues | Accumulates in meristematic regions (shoot and root tips). |

Mechanisms of Selectivity in Monocotyledonous versus Dicotyledonous Plants

The selective herbicidal action of compounds like this compound is fundamental to their use in agriculture, enabling the control of broadleaf weeds within grass crops. This selectivity is not due to a single factor but rather a combination of phytomolecular and physiological differences between monocotyledonous (monocots) and dicotyledonous (dicots) plants. After absorption into the plant, the ester form, this compound, is hydrolyzed to its active acid form, 2,4-Dichlorophenoxyacetic acid (2,4-D). The subsequent response of the plant to 2,4-D dictates its susceptibility.

Broad-leaved plants are generally susceptible to phenoxy herbicides, while grasses and coniferous trees are relatively resistant. cambridge.org This differential response is primarily attributed to variations in herbicide metabolism (detoxification), translocation, and potentially, perception at the cellular level. nufarm.comnih.gov

Metabolic Detoxification

The most significant factor in the selectivity of 2,4-D is the differential rate and pathway of its metabolism in monocots versus dicots. researchgate.net Monocotyledonous plants, such as maize and wheat, possess robust enzymatic systems that rapidly detoxify the 2,4-D molecule, rendering it non-phytotoxic. nih.govnih.gov In contrast, susceptible dicotyledonous plants metabolize the herbicide much more slowly, allowing the active acid to accumulate to lethal concentrations. researchgate.netnih.gov

Key metabolic processes include:

Ring Hydroxylation: This process, predominantly catalyzed by Cytochrome P450 monooxygenases, introduces a hydroxyl (-OH) group onto the aromatic ring of the 2,4-D molecule. researchgate.netmdpi.com This is a major detoxification pathway in tolerant monocots. The resulting hydroxylated compounds can then undergo further conjugation. researchgate.net

Conjugation: This involves linking the 2,4-D molecule or its hydroxylated metabolites to other endogenous molecules like sugars (forming glucose esters) or amino acids (forming amino acid conjugates). researchgate.net A crucial distinction lies in the stability of these conjugates. In monocots, the formation of these conjugates is largely irreversible, effectively sequestering and detoxifying the herbicide. researchgate.net In susceptible dicots, the conjugation process is often reversible, allowing the active 2,4-D to be released back into the cell, thus maintaining its herbicidal activity. researchgate.net

A 2024 study on 2,4-D ethylhexyl ester, a similar compound, found that the active metabolite 2,4-D degraded rapidly in maize (monocot), while it persisted at elevated levels in the susceptible dicot flixweed. nih.gov

| Mechanism | Monocotyledonous Plants (Tolerant) | Dicotyledonous Plants (Susceptible) | Reference |

|---|---|---|---|

| Rate of Metabolism | Rapid | Slow | nih.govnih.gov |

| Primary Metabolic Pathway | Ring Hydroxylation followed by secondary conjugation | Direct Conjugation | researchgate.netmdpi.com |

| Nature of Conjugates | Irreversible (permanent detoxification) | Reversible (herbicide can be released) | researchgate.net |

| Key Enzymes | Cytochrome P450 monooxygenases, Glucosyltransferases | Amino acid transferases | researchgate.net |

| Resulting Active Herbicide Level | Low | High and persistent | nih.gov |

Translocation and Morphological Factors

Structural differences between monocots and dicots also contribute to selectivity. nufarm.com Factors such as leaf orientation, cuticle thickness, and the location of the growing points (meristems) can influence the initial interception and absorption of the herbicide spray.

More importantly, once absorbed, the movement (translocation) of 2,4-D to its sites of action in the meristematic tissues can be more restricted in monocots. nufarm.comnih.gov The vascular system's architecture in grasses may limit the efficient transport of the herbicide compared to the vascular arrangement in broadleaf plants. nih.gov In monocots, the intercalary meristem, which is responsible for growth, may also act as a barrier to translocation. researchgate.net

Differential Perception and Signaling

Emerging research suggests that differences may also exist at the level of auxin perception. Phenoxy herbicides like 2,4-D mimic the natural plant hormone indole-3-acetic acid (IAA) by binding to auxin receptors, primarily the TIR1/AFB protein family. nih.govnih.gov It has been proposed that monocots may perceive or respond to these synthetic auxins differently than dicots. nih.gov Variations in the structure, affinity, or population of these receptor proteins between the two plant groups could lead to a reduced response in monocots, contributing to their inherent tolerance.

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are paramount for the accurate quantification of this compound. The choice of technique depends on the complexity of the sample matrix, with the primary goal of isolating the analyte from interfering substances.

Solid-Phase Extraction (SPE) for Aqueous and Soil Samples

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from aqueous and soil samples. For the analysis of 2,4-D and its esters, reversed-phase SPE cartridges, such as C18, are commonly employed. epa.govfao.org

In a typical procedure for water samples, the sample is first acidified to ensure that the 2,4-D, potentially hydrolyzed from the ethyl lactate ester, is in its non-ionized form, which enhances its retention on the nonpolar sorbent. The sample is then passed through the SPE cartridge, where the analyte is adsorbed. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent like methanol or a mixture of acetone and hexane. epa.gov

For soil samples, an initial solvent extraction is necessary to transfer the analyte from the soil matrix into a liquid phase before SPE can be performed.

Table 1: Example of SPE Parameters for 2,4-D in Water Samples

| Parameter | Condition | Reference |

|---|---|---|

| Sorbent | C18 bonded silica | epa.gov |

| Sample Pre-treatment | Acidification with H3PO4 | epa.gov |

| Elution Solvents | Acetone:hexane followed by methanol:acetone | epa.gov |

Liquid-Liquid Extraction (LLE) for Complex Matrices

Liquid-Liquid Extraction (LLE) is a conventional and effective method for extracting analytes from complex matrices, including soil and biological samples. The principle of LLE is based on the differential solubility of the analyte in two immiscible liquids.

For the extraction of 2,4-D and its esters from soil, the sample is typically acidified to suppress the ionization of the carboxylic acid group of the parent 2,4-D, followed by extraction with an organic solvent such as dichloromethane or a hexane-diethyl ether mixture. epa.govnih.gov Multiple extractions are often performed to ensure high recovery of the analyte. The combined organic extracts are then concentrated and may undergo further cleanup steps before chromatographic analysis.

In a study on soil samples, after acidification, extraction was performed using an ultrasound system with dichloromethane, yielding recoveries between 85% and 111% for 2,4-D. nih.govrestek.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

The QuEChERS method has gained popularity for the multi-residue analysis of pesticides in various food and environmental matrices. For acidic herbicides like 2,4-D and its esters, modifications to the standard QuEChERS protocol are often necessary. tdl.orgyoutube.com

A key step in the analysis of 2,4-D esters using QuEChERS is an initial alkaline hydrolysis, which converts the ester and any conjugated forms into the 2,4-D acid. tdl.orgacs.org The sample is then extracted with an acidified organic solvent, typically acetonitrile (B52724) containing formic acid, to ensure the protonation of the 2,4-D. tdl.org This is followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup, removing interferences such as fatty acids and pigments. tdl.orgyoutube.com

Table 2: Modified QuEChERS Procedure for 2,4-D Esters

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Hydrolysis | Treatment with sodium hydroxide | To convert esters and conjugates to 2,4-D acid | tdl.orgacs.org |

| 2. Extraction | Addition of acidified acetonitrile | To extract the protonated 2,4-D | tdl.org |

| 3. Partitioning | Addition of MgSO4 and NaCl | To induce phase separation | tdl.orgyoutube.com |

| 4. dSPE Cleanup | Use of sorbents like PSA | To remove matrix interferences | tdl.org |

Chromatographic Determination and Quantification

Following extraction and cleanup, chromatographic techniques are employed for the separation and quantification of the target analyte.

Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS/MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Since 2,4-D is a polar and non-volatile acid, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. nih.gov Common derivatization agents include diazomethane to form the methyl ester or BCl3/2-chloroethanol to form the 2-chloroethyl ester. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like 2,4-D derivatives, providing excellent selectivity. For more definitive identification and quantification, Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) can be used. gcms.czepa.gov

Table 3: GC Conditions for the Analysis of 2,4-D Methyl Ester

| Parameter | Condition | Reference |

|---|---|---|

| Column | TraceGOLD TG-5MS | gcms.cz |

| Detector | Mass Spectrometry (MS) in SIM mode | gcms.cz |

| Derivatization | Formation of methyl ester | gcms.cz |

| Injection Volume | 3.0 µL | gcms.cz |

High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, or Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar compounds like 2,4-D without the need for derivatization. Reversed-phase HPLC is the most common mode of separation. helixchrom.comukim.edu.mk

The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. The acidic mobile phase ensures that 2,4-D is in its protonated form, leading to good retention and peak shape on a C18 column. tdl.orgnih.gov

Detection can be achieved using a UV detector, typically at a wavelength around 230 nm or 280 nm, or a Diode Array Detector (DAD) for spectral confirmation. nih.govukim.edu.mknih.gov For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. tdl.orgnih.gov LC-MS/MS provides excellent specificity and allows for very low detection limits. tdl.org

Table 4: HPLC-MS/MS Parameters for 2,4-D Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acclaim™ Trinity™ Q1 | tdl.org |

| Mobile Phase | Ammonium (B1175870) formate buffer and acetonitrile | tdl.org |

| Ionization Mode | Negative ion-spray | tdl.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | tdl.orgnih.gov |

An in-depth examination of the analytical methodologies for detecting and quantifying the chemical compound this compound in environmental and biological samples is presented in this article. The focus is on advanced techniques that ensure high sensitivity and specificity. Given that esters of 2,4-Dichlorophenoxyacetic acid (2,4-D) are often hydrolyzed to the parent acid for analysis, the methodologies discussed primarily target the detection of 2,4-D as the analytical endpoint, which incorporates the contribution from its ester forms like this compound.

Agricultural Efficacy and Herbicide Application Research

Selective Weed Control in Various Crop Systems (e.g., cereals, pasture, turf)

2,4-D is highly valued for its ability to selectively control broadleaf weeds without significantly harming grass crops. This selectivity makes it a critical tool in various agricultural and managed land systems.

Cereals: In cereal crops such as wheat, corn, sorghum, and rice, 2,4-D provides effective post-emergence control of a wide spectrum of broadleaf weeds. fbn.compomais.com Research has demonstrated that different formulations of 2,4-D can be used safely and effectively in winter wheat to control winter annuals like field pennycress and bushy wallflower, thereby protecting crop yield. msu.edu Studies have shown no significant difference in wheat yield between applications of 2,4-D amine and 2,4-D ester formulations. msu.edu

Pasture: In pasture and rangeland, 2,4-D is used extensively to manage broadleaf weeds that can reduce forage productivity and utilization. fbn.com It effectively controls many common pasture weeds, helping to maintain healthy and productive grazing lands for livestock.

Turf: 2,4-D is a common active ingredient in herbicide products designed for use on turfgrass in lawns, parks, and golf courses. It effectively manages common broadleaf weeds such as dandelions and plantain, while leaving the desirable grasses unharmed. pomais.com However, care must be taken as some grass species can be sensitive to 2,4-D, and factors like temperature and formulation can influence the potential for turf injury.

Influence of Formulation on Herbicidal Efficacy and Environmental Fate

2,4-D is formulated as a parent acid, various salts (e.g., dimethylamine (B145610) - DMA), and esters (e.g., 2-ethylhexyl ester - EHE). orst.edu These formulations have different physical and chemical properties that influence their effectiveness and behavior in the environment. whitetailinstitute.com

Ester Formulations:

Efficacy: Ester formulations are generally more lipid-soluble, allowing for more rapid penetration of the waxy cuticle of weed leaves. bayer.us This can lead to enhanced efficacy, particularly under cool or dry conditions, or on weed species with thick cuticles.

Environmental Fate: Esters have a higher vapor pressure than amine salts, making them more prone to volatilization (turning into a gas). bayer.us This can lead to off-target movement and damage to sensitive crops. However, newer "low volatile" ester formulations have been developed to mitigate this risk. fbn.com In soil and water, ester forms are rapidly hydrolyzed to the 2,4-D acid form, which is then degraded by microbes. wikipedia.org

Amine Salt Formulations:

Efficacy: Amine salts are more water-soluble and penetrate the leaf cuticle more slowly than esters. bayer.us While sometimes perceived as less potent, they provide effective weed control, especially when weeds are actively growing.

Environmental Fate: Amine salt formulations have low volatility and are less likely to cause off-target injury through vapor drift. fao.org They readily dissociate in the environment to the 2,4-D acid. The persistence of 2,4-D in soil is generally low, with a half-life of about 1 to 14 days, as it is readily degraded by microorganisms. orst.edu

Choline (B1196258) Salt Formulations:

Efficacy and Environmental Fate: Newer formulations, such as 2,4-D choline salt, have been developed to have even lower volatility and drift potential compared to traditional ester and amine formulations. fbn.comcambridge.org These formulations are designed for use with 2,4-D-tolerant crops and incorporate technologies to reduce off-target movement. cambridge.org

Comparison of 2,4-D Formulations

| Formulation Type | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Ester | Lipid-soluble, higher vapor pressure | Rapid leaf penetration, effective in cool/dry conditions bayer.us | Higher potential for volatilization and off-target drift bayer.us |

| Amine Salt | Water-soluble, low vapor pressure | Low volatility, reduced risk of vapor drift fao.org | Slower leaf penetration than esters bayer.us |

| Choline Salt | Low volatility and drift potential | Reduced off-target movement, designed for use with tolerant crops fbn.comcambridge.org | May have specific adjuvant requirements |

Strategies for Enhancing Herbicide Performance and Reducing Environmental Load

Several strategies can be employed to maximize the effectiveness of 2,4-D while minimizing its environmental impact.

Adjuvants: Adjuvants are substances added to a herbicide formulation or tank mix to improve its performance. For 2,4-D, adjuvants such as nonionic surfactants can help spray droplets spread and adhere to weed leaf surfaces. exactoinc.com Water conditioners like ammonium (B1175870) sulfate (B86663) (AMS) can prevent the herbicide from being antagonized by hard water ions. exactoinc.comfbn.com Drift reduction adjuvants are also crucial for minimizing off-target movement. fbn.comfbn.com

Tank Mixing: 2,4-D is often tank-mixed with other herbicides to broaden the spectrum of weed control. fbn.com For example, tank-mixing with glyphosate (B1671968) can provide both broadleaf and grass weed control in burndown applications. weedcontroljournal.org Premixed formulations of herbicides can sometimes offer better performance and a reduced environmental load compared to tank mixtures. researchgate.netresearchgate.net

Application Technology: The use of modern application technology is critical for reducing the environmental load of 2,4-D. Low-drift nozzles that produce larger, more uniform spray droplets can significantly reduce the potential for spray drift. osu.educambridge.org Proper boom height and spraying under appropriate weather conditions (low wind) are also essential practices. osu.edu

Mechanisms of Weed Resistance Development to Phenoxy Herbicides

While 2,4-D has been a durable herbicide, an increasing number of weed species have evolved resistance. fbn.com Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Mutations: Synthetic auxins like 2,4-D act by binding to specific receptor proteins (TIR1/AFB auxin receptors). nih.gov Mutations in the genes encoding these receptor proteins can alter the binding site, reducing the herbicide's ability to bind and initiate the herbicidal action. nih.gov This is a form of target-site resistance.

Enhanced Metabolism: This is a common non-target-site resistance mechanism where resistant weeds can more rapidly detoxify the herbicide. mountainscholar.org This is often accomplished by enzymes such as cytochrome P450 monooxygenases, which can hydroxylate the 2,4-D molecule, leading to its subsequent conjugation and sequestration within the plant cell. mountainscholar.orgmdpi.com

Reduced Translocation: In some resistant weed biotypes, the movement of 2,4-D from the point of absorption on the leaves to its sites of action in the growing points of the plant is impaired. hracglobal.comnih.gov This can be due to alterations in auxin transport proteins, preventing the herbicide from reaching lethal concentrations at the target site. nih.gov

Altered Absorption: While less common, some resistant weeds may exhibit reduced absorption of the herbicide through the leaf cuticle. hracglobal.com

Mechanisms of Weed Resistance to 2,4-D

| Category | Mechanism | Description |

|---|---|---|

| Biochemical | Target-Site Mutation | Alteration of the auxin receptor protein reduces herbicide binding. nih.gov |

| Enhanced Metabolism | Rapid detoxification of the herbicide by enzymes like cytochrome P450s. mountainscholar.orgmdpi.com | |

| Physiological | Reduced Translocation | Impaired movement of the herbicide within the plant to its site of action. hracglobal.comnih.gov |

| Altered Absorption | Reduced uptake of the herbicide through the leaf surface. hracglobal.com |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications to Herbicidal Activity and Selectivity

The herbicidal action of 2,4-D and its derivatives stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds. mt.govwikipedia.org The core structure for this auxinic activity requires a planar aromatic ring with a specific charge distribution and a side chain with a carboxyl group. nih.gov

Modifications to various parts of the 2-(2,4-Dichlorophenoxy)acetic acid molecule can significantly alter its herbicidal properties. For instance, the position of the halogen on the aromatic ring is critical; a halogen at the 4-position is important for auxinic activity. nih.gov The nature of the ester moiety, in this case, the ethyl lactate (B86563) group, also plays a pivotal role.

Esterification of the carboxylic acid group, as seen in 2-(2,4-Dichlorophenoxy)ethyl lactate, generally creates a pro-herbicide. core.ac.uk This means the ester form itself is not herbicidally active but is converted to the active 2,4-D acid within the plant. core.ac.uk The primary advantage of ester formulations is their increased lipophilicity compared to the acid or salt forms. ucanr.edu This property facilitates more rapid penetration through the waxy cuticle of plant leaves. mdpi.com

The structure of the alcohol used for esterification influences the properties of the resulting herbicide. Short-chain alkyl esters are known for their high toxicity but may not translocate as effectively as the parent acid or longer-chain esters. ucanr.edu This is attributed to their rapid penetration causing localized tissue damage, which can inhibit the plant's transport systems. ucanr.edu Conversely, longer-chain esters, such as the ethylhexyl ester, have been developed to reduce volatility while maintaining effective uptake. mdpi.comnih.gov The ethyl lactate group in this compound represents a modification that can influence these properties.

Furthermore, the stereochemistry of the ester can be a factor in herbicidal activity. A study on 2,4-D ethylhexyl ester revealed that the S-enantiomer exhibited significantly higher inhibition rates against sensitive weeds compared to the R-enantiomer, demonstrating stereoselective herbicidal activity. nih.gov This suggests that the spatial arrangement of the ester group can affect its interaction with plant enzymes responsible for its conversion to the active acid or with the target receptors themselves.

The selectivity of phenoxy herbicides between broadleaf weeds and grasses is largely due to differences in their metabolic pathways. researchgate.netnih.gov Monocots are generally more tolerant because they can more effectively metabolize and detoxify the herbicide. researchgate.net Structural modifications, including the ester group, can influence this selectivity by altering the rate at which the active acid is released in different plant species.

| Structural Modification | Effect on Herbicidal Activity/Selectivity | Rationale |

| Esterification of the carboxyl group | Generally increases the speed of uptake | Enhanced lipophilicity allows for better penetration of the plant's waxy cuticle. mdpi.com |

| Chain length of the ester's alcohol | Influences translocation and contact toxicity | Short-chain esters can cause rapid localized injury, hindering translocation. Longer-chain esters can balance uptake and translocation. ucanr.edu |

| Stereochemistry of the ester | Can lead to stereoselective herbicidal activity | Different enantiomers may be metabolized at different rates or interact differently with target sites. nih.gov |

| Position of halogens on the aromatic ring | Critical for auxinic activity | A halogen at the 4-position is a key structural requirement for effective binding to auxin receptors. nih.gov |

Influence of the Ester Moiety on Plant Uptake, Translocation, and Metabolism

The ester moiety of this compound is a critical determinant of its behavior once applied to a plant. It directly influences how the compound is absorbed, moved within the plant, and broken down into its active form.

Uptake: Ester formulations of 2,4-D are generally absorbed more quickly by plant foliage than the acid or amine salt forms. This is because the ester group makes the molecule more oil-soluble, allowing it to more readily penetrate the lipophilic waxy cuticle of the leaves. Research comparing 2,4-D acid and a 2,4-D ester formulation in Enlist™ soybeans demonstrated that the rate of uptake for the ester was significantly more rapid. core.ac.uk

Translocation: For systemic action, the herbicide must move from the point of application (usually the leaves) to other parts of the plant, particularly the meristematic tissues where growth occurs. mt.gov Evidence strongly suggests that 2,4-D esters are hydrolyzed to the parent 2,4-D acid during or shortly after absorption. ucanr.edu This hydrolysis is crucial because the acid is the form that is transported throughout the plant via the phloem. ucanr.edu Studies using radio-labeled 2,4-D esters have shown that the carboxyl-labeled portion of the molecule moves throughout the plant, while the alcohol-labeled portion remains in the treated leaf, confirming the cleavage of the ester bond. ucanr.edu Therefore, the ethyl lactate moiety facilitates entry into the plant, after which it is cleaved to allow for the translocation of the active 2,4-D acid.

Metabolism: The primary metabolic step for esterified phenoxy herbicides in plants is hydrolysis to the corresponding acid. core.ac.ukucanr.edu This conversion is carried out by carboxylesterase enzymes within the plant. core.ac.uk The rate of this hydrolysis can be a determining factor in the herbicide's effectiveness and selectivity. If the conversion is too slow, a sufficient concentration of the active acid may not be reached at the target site. If it is too rapid, it can cause localized damage that impedes translocation. ucanr.edu

Once the 2,4-D acid is released, it undergoes further metabolism. The primary routes of detoxification in plants include ring hydroxylation followed by conjugation with glucose or amino acids. nih.govfrontiersin.org In tolerant species like cereals, these conjugates are often stable and stored in the vacuole, effectively removing the herbicide from active sites. researchgate.net In susceptible dicot species, the metabolic processes are slower, allowing the 2,4-D acid to accumulate and exert its phytotoxic effects. researchgate.net The initial hydrolysis of the ethyl lactate ester is the gateway to these subsequent metabolic pathways. A study on Enlist™ soybeans showed that when treated with a 2,4-D ester, the ester was detected shortly after application, but was soon absent, with the formation of the same metabolites as plants treated with 2,4-D acid. core.ac.uk

| Process | Influence of the Ester Moiety | Mechanism |

| Uptake | Increased rate of absorption through foliage. | The lipophilic nature of the ester facilitates penetration of the waxy leaf cuticle. |

| Translocation | The ester itself is not translocated; it must be converted to the acid. | Hydrolysis of the ester bond releases the phloem-mobile 2,4-D acid. ucanr.edu |

| Metabolism | The primary metabolic step is hydrolysis. | Plant carboxylesterases cleave the ester bond to release the active 2,4-D acid and the alcohol moiety (ethyl lactate). core.ac.uk |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in chemistry and biology to understand how the chemical structure of a compound relates to its biological activity in a quantitative manner. taylorfrancis.com In the context of herbicides, QSAR models can be powerful tools for designing novel derivatives of compounds like this compound with improved efficacy, selectivity, or environmental profiles. mdpi.com

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known chemical structures and measured biological activities (e.g., herbicidal potency) is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as their size, shape, lipophilicity (log P), and electronic properties (e.g., dipole moment, atomic charges). mdpi.com

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity. taylorfrancis.commdpi.com A robust QSAR model should not only fit the existing data well but also have predictive power for new, untested compounds. nih.gov

In designing novel derivatives of this compound, QSAR models could be employed to explore the effects of various structural modifications. For example:

Modifying the Ester Moiety: A QSAR model could predict how changing the ethyl lactate group to other ester groups (e.g., with different chain lengths, branching, or functional groups) would affect properties like uptake rate (related to log P) and herbicidal activity. This could lead to the design of esters with an optimal balance of lipophilicity for uptake and hydrolysis rate for activation.

Altering the Aromatic Ring Substitution: The model could explore the impact of changing the number, type, and position of halogens or other substituents on the phenoxy ring to enhance selectivity or potency.

Modifying the Acetic Acid Side Chain: The effect of adding small substituents to the side chain could also be modeled to see how it influences binding to the target auxin receptors. nih.gov

Q & A

Q. What are the key considerations for synthesizing 2-(2,4-Dichlorophenoxy)ethyl lactate in a laboratory setting?

- Methodological Answer : The synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid with ethyl lactate. Key steps include:

Acid Activation : Use concentrated sulfuric acid (1% v/v) as a catalyst in methanol under reflux (4–6 hours) to activate the carboxylic acid group .

Esterification : React the activated acid with ethyl lactate in a molar ratio of 1:1.2 to favor ester formation.

Purification : Isolate the product via ice-water precipitation, followed by recrystallization from ethanol to remove unreacted starting materials .

- Critical Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | H₂SO₄ (1% v/v) |

| Solvent | Methanol |

| Temperature | 65–70°C (reflux) |

| Reaction Time | 4–6 hours |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR :

- ¹H NMR : Expect peaks for the ethyl lactate moiety (δ 1.2–1.4 ppm, triplet for CH₃; δ 4.1–4.3 ppm, quartet for CH₂O) and aromatic protons from the dichlorophenoxy group (δ 6.8–7.4 ppm) .

- ¹³C NMR : Look for ester carbonyl (δ 170–175 ppm) and aromatic carbons (δ 120–150 ppm).

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase. The molecular ion peak ([M+H]⁺) should align with the theoretical m/z of 297.06 .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate as solvents due to the compound’s moderate polarity. Cooling to 4°C enhances crystal formation .

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate (8:2) gradient to separate ester derivatives from unreacted phenoxyacetic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for the esterification of 2,4-dichlorophenoxyacetic acid with ethyl lactate?

- Methodological Answer :

- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid (PTSA) or immobilized lipases, to reduce side reactions .

- Solvent-Free Conditions : Conduct the reaction under microwave irradiation (50–60°C, 30–45 minutes) to improve energy efficiency and yield .

- Yield Data :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄ | 72–78 | 95 |

| PTSA | 85–88 | 98 |

| Lipase (CAL-B) | 65–70 | 90 |

Q. What experimental approaches assess the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

Thermal Stability : Incubate the compound at 40°C, 60°C, and 80°C for 30 days. Monitor degradation via HPLC .

Photolysis : Expose to UV light (254 nm) and analyze for chloro-phenolic byproducts (e.g., 2,4-dichlorophenol) using GC-MS .

- Key Findings :

- Degradation is pH-dependent, with faster hydrolysis in alkaline conditions (t₁/₂ = 12 hours at pH 10 vs. 30 days at pH 4) .

Q. How can researchers investigate the ecological impact of this compound in aquatic systems?

- Methodological Answer :

- Microcosm Studies :

Acute Toxicity : Use Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .

Metabolite Profiling : Identify transformation products (e.g., dichlorophenol, lactic acid derivatives) via LC-QTOF-MS .

- Data Interpretation :

| Test Organism | EC₅₀ (mg/L) | Log Kow |

|---|---|---|

| Daphnia magna | 2.4 ± 0.3 | 3.8 |

| Pseudokirchneriella | 1.9 ± 0.2 | — |